molecular formula C11H13Cl B1613321 4-(2-Chlorophenyl)-2-methyl-1-butene CAS No. 731772-03-5

4-(2-Chlorophenyl)-2-methyl-1-butene

Cat. No. B1613321
M. Wt: 180.67 g/mol
InChI Key: BSLJYXGPQJGJCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Chlorophenyl)-2-methyl-1-butene, also known as 4-CMB, is a synthetic organic compound that has been used for a variety of scientific research applications. It is a colorless, volatile liquid that is soluble in most organic solvents. In the laboratory, 4-CMB is most commonly used as a reagent for organic synthesis reactions, as well as for the study of biochemical and physiological effects.

Scientific Research Applications

  • Chalcones

    • Scientific Field : Pharmacology
    • Application Summary : Chalcones and their analogs have been an area of great interest in recent years. They have shown important antimicrobial, antifungal, anti-mycobacterial, antimalarial, antiviral, anti-inflammatory, antioxidant, antileishmanial anti-tumor, and anticancer properties .
    • Methods of Application : Researchers have explored new approaches for the synthesis of chalcone derivatives .
    • Results or Outcomes : These chalcone derivatives have revealed an array of pharmacological and biological effects .
  • Thiazole Derivatives

    • Scientific Field : Chemistry and Biology
    • Application Summary : Thiazole derivatives of N-((2-chlorophenyl)diphenylmethyl)-4-phenylthiazol-2-amine have been synthesized and studied for their biological activities .
    • Methods of Application : These compounds were synthesized in the presence of dichloromethane and triethylamine .
    • Results or Outcomes : The newly synthesized compounds possess moderate to good biological activities .

properties

IUPAC Name

1-chloro-2-(3-methylbut-3-enyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Cl/c1-9(2)7-8-10-5-3-4-6-11(10)12/h3-6H,1,7-8H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSLJYXGPQJGJCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CCC1=CC=CC=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50641109
Record name 1-Chloro-2-(3-methylbut-3-en-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50641109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Chlorophenyl)-2-methyl-1-butene

CAS RN

731772-03-5
Record name 1-Chloro-2-(3-methylbut-3-en-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50641109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-Chlorophenyl)-2-methyl-1-butene
Reactant of Route 2
Reactant of Route 2
4-(2-Chlorophenyl)-2-methyl-1-butene
Reactant of Route 3
Reactant of Route 3
4-(2-Chlorophenyl)-2-methyl-1-butene
Reactant of Route 4
Reactant of Route 4
4-(2-Chlorophenyl)-2-methyl-1-butene
Reactant of Route 5
Reactant of Route 5
4-(2-Chlorophenyl)-2-methyl-1-butene
Reactant of Route 6
Reactant of Route 6
4-(2-Chlorophenyl)-2-methyl-1-butene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.